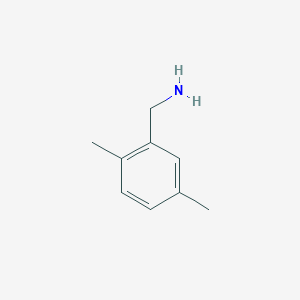

2,5-Dimethylbenzylamine

説明

Overview of Benzylamine (B48309) Derivatives and their Significance in Organic Chemistry

Benzylamine derivatives are pivotal in organic chemistry due to their versatile reactivity and presence in numerous biologically active molecules and functional materials. rsc.org They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai For instance, the benzylamine structure is a core component in various medicinal compounds. rsc.orgresearchgate.net In synthetic chemistry, the benzyl (B1604629) group is often employed as a protecting group for amines. After a series of reactions, the benzyl group can be readily removed through hydrogenolysis, revealing the primary or secondary amine. wikipedia.org

The significance of benzylamine derivatives extends to their role as precursors for a multitude of heterocyclic compounds, which are known for their broad pharmacological properties. researchgate.net Their utility in the industrial production of pharmaceuticals like lacosamide (B1674222) and moxifloxacin (B1663623) underscores their importance. wikipedia.org Furthermore, they are used as catalysts and accelerators in polymerization processes, such as for polyurethane foams and epoxy resins. wikipedia.orgatamankimya.com

Distinctive Structural Features and Reactivity Profiles within the Benzylamine Class

The reactivity of benzylamines is characterized by the properties of both the amino group and the aromatic ring. The nitrogen atom's lone pair of electrons makes the amino group a nucleophile and a base. Unlike aniline, where the lone pair is delocalized into the benzene (B151609) ring, the methylene (B1212753) spacer in benzylamine prevents this delocalization, making it a stronger base. quora.com

The reactivity can be tuned by substituents on either the aromatic ring or the nitrogen atom. Electron-donating or withdrawing groups on the ring influence the nucleophilicity of the amine and the reactivity of the ring towards electrophilic substitution. The amino group itself can undergo various reactions, including alkylation, acylation, and reactions with carbonyl compounds to form imines. wikipedia.org For example, benzylamine reacts with acetyl chloride to yield N-benzylacetamide. wikipedia.org Furthermore, the C-H bonds of the benzyl group can be activated for functionalization, a significant area of research in organic synthesis. rsc.org

Scope and Objectives of Research on 2,5-Dimethylbenzylamine and Related Isomers

Research into this compound and its isomers, such as 2,4- and 3,4-dimethylbenzylamine, focuses on understanding how the position of the methyl groups on the benzene ring affects the compound's physical and chemical properties. These subtle structural changes can lead to significant differences in reactivity, biological activity, and potential applications.

The primary objectives of this research include:

Synthesis and Characterization : Developing efficient synthetic routes for these isomers and thoroughly characterizing their physical and chemical properties. Common synthetic methods include the reductive amination of the corresponding dimethylbenzaldehyde or the amination of a dimethylbenzyl halide.

Comparative Reactivity Studies : Investigating the differences in nucleophilicity and basicity among the isomers. Steric hindrance from the methyl groups, particularly at the ortho positions (2- and 6-), can influence the accessibility of the amino group.

Applications in Synthesis : Exploring their utility as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. ontosight.ai For example, this compound is used as an intermediate in the synthesis of certain flavin derivatives. chemicalbook.com

Catalysis : Evaluating their potential as catalysts or ligands in various chemical transformations. The electronic and steric properties imparted by the dimethyl substitution can be advantageous in catalytic cycles.

The table below presents some of the physical properties of this compound and one of its isomers, N,N-Dimethylbenzylamine, for comparison.

| Property | This compound | N,N-Dimethylbenzylamine |

| CAS Number | 93-48-1 apolloscientific.co.uknist.govavantorsciences.comlabware-shop.comsigmaaldrich.com | 103-83-3 |

| Molecular Formula | C₉H₁₃N ontosight.ainist.govavantorsciences.com | C₉H₁₃N nih.gov |

| Molecular Weight | 135.21 g/mol avantorsciences.com | 135.21 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.aiavantorsciences.com | Colorless to light yellow liquid atamankimya.comnih.gov |

| Boiling Point | 222.9°C | 180-184°C atamanchemicals.com |

| Density | 1.0 g/cm³ | ~0.9 g/cm³ nih.gov |

| Refractive Index | 1.535–1.538 avantorsciences.com | ~1.501 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJNPFWZXIGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059087 | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-48-1 | |

| Record name | 2,5-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347CK3BPQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dimethylbenzylamine

Established Synthetic Routes to 2,5-Dimethylbenzylamine

The primary industrial and laboratory-scale syntheses of this compound rely on two main precursors: 2,5-dimethylbenzonitrile (B77730) and 2,5-dimethylbenzyl chloride. ontosight.ai Both methods are effective, with the choice often depending on precursor availability, scale, and desired purity.

The catalytic hydrogenation of 2,5-dimethylbenzonitrile is a high-yield method for producing this compound. ontosight.ai This process involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂).

In a typical industrial-scale protocol, the reaction is carried out in a stirred-tank reactor. 2,5-dimethylbenzonitrile is combined with a catalyst, such as Raney cobalt or Raney nickel, and aqueous ammonia (B1221849). The reaction proceeds under high-pressure hydrogen gas (around 50 atm) at an elevated temperature (approximately 120°C). Under these conditions, conversions can reach up to 89%, with the final product purity exceeding 95% after distillation. The use of different catalysts can affect reaction efficiency and conditions. For laboratory preparations, other reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for converting nitriles to amines. prepchem.com

Table 1: Hydrogenation Catalyst Comparison for Nitrile Reduction

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion/Yield | Reference |

| Raney Cobalt (with NH₃) | 120 | 50 | 89% Conversion | |

| Raney Nickel | 80–100 | 3 | 68–75% Yield | |

| Lithium Aluminum Hydride | N/A | N/A | High Yield (General) | prepchem.com |

Another common synthetic route is the nucleophilic substitution of 2,5-dimethylbenzyl chloride with an amine source, typically ammonia. ontosight.ai In this reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic benzylic carbon, displacing the chloride ion to form the primary amine.

Table 2: Comparison of Amination Methods for 2,5-dimethylbenzyl chloride

| Method | Reagents | Temperature (°C) | Yield | Reference |

| Direct Amination | 2,5-dimethylbenzyl chloride, 28% NH₄OH, Ethanol | 70 | 65% | |

| Gabriel Synthesis | 1. Potassium phthalimide, DMF 2. Hydrazine | 90 | 70% |

Alternative and Emerging Synthetic Strategies for Substituted Benzylamines

Beyond the direct synthesis of this compound, several general and emerging methodologies are noteworthy for their application in creating a diverse range of substituted benzylamines.

A novel approach for the synthesis of N-alkylated amines involves the reductive alkylation of primary or secondary amines using orthocarboxylic acid esters as the alkylating agent. researchgate.net This method is significant as it provides a practical route to mono-alkylated products with high selectivity using standard heterogeneous catalysts. researchgate.net

The general procedure involves reacting an amine with an orthocarboxylic acid ester in the presence of a catalyst (e.g., platinum on carbon) and a hydrogen source. researchgate.netchemicalbook.com The reaction is typically conducted in an autoclave under hydrogen pressure (e.g., 40 bar) at elevated temperatures (e.g., 120°C). chemicalbook.com This transformation is a powerful tool for creating substituted amines, including benzylamines, from readily available starting materials. researchgate.net The use of carboxylic acids themselves as alkylating agents in reductive amination protocols, often mediated by silanes, is also a rapidly developing green alternative. nih.gov

Substituted benzylamines can be employed as reagents in the field of supramolecular chemistry, specifically in the aminolysis of prerotaxanes. Prerotaxanes are precursors to rotaxanes, which are mechanically interlocked molecular architectures. In this context, a substituted benzylamine (B48309) can act as a nucleophile that cleaves a specific bond within the prerotaxane structure, leading to the formation of a new product or the release of a threaded component. The reactivity and steric profile of the benzylamine, influenced by substituents on the aromatic ring, can direct the outcome of such reactions.

The synthesis of halogenated dimethylbenzylamines is of interest for creating intermediates used in pharmaceuticals and materials science. smolecule.comnih.gov These compounds can be prepared through several routes, often starting with a halogenated precursor.

For instance, 4-bromo-2,5-dimethylbenzylamine can be synthesized by the reduction of 4-bromo-2,5-dimethylbenzonitrile. smolecule.com The nitrile itself is prepared via electrophilic bromination of 2,5-dimethylbenzonitrile. smolecule.com Alternatively, halo-substituted N,N-dimethylbenzylamines can be synthesized by reacting the corresponding halo-benzyl halide with dimethylamine (B145610). prepchem.comiaea.org For example, 4-bromo-N,N-dimethylbenzylamine is formed from the reaction of 4-bromobenzyl bromide with dimethylamine in benzene (B151609). prepchem.com These methods allow for the precise placement of halogen atoms on the benzylamine framework, providing valuable building blocks for further chemical modification. acs.orgacs.org

Mechanistic Studies of this compound Formation

The formation of this compound via reductive amination of 2,5-dimethylbenzaldehyde (B165460) is a well-understood process that proceeds through a distinct, two-stage mechanism. This one-pot reaction combines the formation of an imine with its subsequent reduction. bu.edu

The initial stage involves the nucleophilic addition of ammonia to the carbonyl carbon of 2,5-dimethylbenzaldehyde. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This step is typically reversible.

The second stage is the dehydration of the unstable hemiaminal intermediate to form a C=N double bond, characteristic of an imine (specifically, a Schiff base in this case). This elimination of a water molecule is often acid-catalyzed to facilitate the departure of the hydroxyl group. The resulting intermediate is 1-(2,5-dimethylphenyl)methanimine.

The final stage is the reduction of the imine. The C=N double bond is reduced to a C-N single bond to yield the final product, this compound. This reduction can be achieved through catalytic hydrogenation (e.g., using H₂ gas over a metal catalyst like Raney nickel) or by using a chemical reducing agent such as sodium borohydride (B1222165) (NaBH₄). bu.edu The choice of reducing agent is crucial; milder reagents like sodium borohydride are often preferred as they are selective for the imine and will not reduce the starting aldehyde if it is present.

Nucleophilic Attack: Ammonia attacks the carbonyl group of 2,5-dimethylbenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

Dehydration: The hydroxyl group of the hemiaminal is protonated (if under acidic conditions), converting it into a good leaving group (water). The subsequent elimination of water results in the formation of an iminium ion, which is then deprotonated to form the neutral imine.

Reduction: The imine is reduced by a hydride source (e.g., NaBH₄) or catalytic hydrogenation to form this compound.

Mechanistic studies on related systems, such as the oxidative N-dealkylation of dibenzylamine (B1670424) derivatives, sometimes involve single electron transfer (SET) from the nitrogen atom to a metal catalyst, followed by proton transfer and rearrangement. nih.gov However, for the direct synthesis via reductive amination, the nucleophilic addition-elimination-reduction pathway is the predominantly accepted mechanism.

Reactivity and Derivatization of 2,5 Dimethylbenzylamine

Chemical Transformations Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, driving its reactivity in several key transformations.

Condensation Reactions

Primary amines, such as 2,5-dimethylbenzylamine, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. jetir.orgijacskros.com This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. nih.govyoutube.com The formation of the carbon-nitrogen double bond (C=N) is a reversible process. youtube.com

The general mechanism proceeds in two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. ijacskros.comnih.gov

Dehydration: The carbinolamine is typically unstable and eliminates a molecule of water to form the stable imine product. nih.gov

This reaction is fundamental in the synthesis of various organic compounds and ligands used in coordination chemistry. jetir.org

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of this compound with alkyl halides leads to the formation of ammonium salts through N-alkylation. As a primary amine, it can react sequentially with alkylating agents. The initial reaction with an alkyl halide (R-X) produces a secondary ammonium salt. libretexts.org In the presence of a base to neutralize the generated hydrohalic acid (HX), the free secondary amine is formed, which can then react with another molecule of the alkyl halide to yield a tertiary amine. dtic.mil This process can continue, with the tertiary amine reacting further to form a quaternary ammonium salt. libretexts.org

This step-wise alkylation can be challenging to control, often resulting in a mixture of secondary, tertiary, and quaternary ammonium products. libretexts.orgwikipedia.org The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is specifically known as the Menshutkin reaction. wikipedia.orgchemeurope.com Achieving complete alkylation to the quaternary stage from a primary amine often requires an excess of the alkylating agent and carefully controlled reaction conditions. dtic.milmasterorganicchemistry.com

| Reactant | Product Stage | Reaction Type |

| Primary Amine (RNH₂) + Alkyl Halide | Secondary Ammonium Salt | N-Alkylation |

| Secondary Amine (R₂NH) + Alkyl Halide | Tertiary Ammonium Salt | N-Alkylation |

| Tertiary Amine (R₃N) + Alkyl Halide | Quaternary Ammonium Salt | Menshutkin Reaction wikipedia.org |

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the existing substituents. wikipedia.org

Electrophilic Aromatic Substitution with Directing Effects of Amine and Methyl Groups

In electrophilic aromatic substitution, the rate and regioselectivity of the reaction are influenced by the substituents already present on the benzene ring. wikipedia.orgwikipedia.org Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate), and as ortho-, para-directing or meta-directing. masterorganicchemistry.com

In this compound, the substituents are the two methyl (-CH₃) groups and the aminomethyl (-CH₂NH₂) group.

Methyl Groups (-CH₃): Alkyl groups are activating and ortho-, para-directors. libretexts.orgyoutube.com They donate electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. askfilo.com

With three activating, ortho-, para-directing groups, the regioselectivity of an EAS reaction on this compound is a result of their combined influence. The positions ortho and para to each group are activated. The most likely positions for substitution will be those that are most strongly activated by the additive effects of these groups and are sterically accessible. youtube.com The positions C4 and C6 are ortho to one methyl group and para to the other, making them highly activated sites. The C3 position is ortho to the other methyl group and the aminomethyl group. The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a significant role. youtube.com

| Substituent | Electronic Effect | Directing Effect |

| -CH₃ (Methyl) | Activating (Inductive, Hyperconjugation) libretexts.orgaskfilo.com | Ortho, Para libretexts.org |

| -CH₂NH₂ (Aminomethyl) | Activating | Ortho, Para libretexts.org |

Directed Ortho Metalation Studies (Relevant to N,N-Dimethylbenzylamine)

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.org

While studies on this compound itself are not prevalent, extensive research has been conducted on its tertiary amine analogue, N,N-dimethylbenzylamine. wikipedia.org The dimethylaminomethyl group (-CH₂N(CH₃)₂) is an effective DMG. The nitrogen atom's lone pair coordinates to the lithium atom of a strong base like n-butyllithium, facilitating the removal of a proton from the ortho-carbon of the benzene ring. This creates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents specifically at the C2 position. wikipedia.org

Complexation and Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers to form coordination compounds or metal complexes. nih.govmdpi.com Benzylamine (B48309) and its derivatives can function as monodentate ligands, binding to a metal ion through the nitrogen atom.

The formation of stable complexes depends on several factors, including the nature of the metal ion, the solvent, and the presence of other ligands. For instance, N,N-dimethylbenzylamine has been used to synthesize homoleptic rare-earth-metal complexes. acs.org The study of such complexes is an active area of research, with applications in catalysis and materials science. The ability of benzylamine derivatives to coordinate with metals like palladium is also crucial in the context of cyclopalladation reactions, which are important in C-H bond activation chemistry. acs.org

Studies on Metal-Ligand Interactions and Stability

The stability of metal complexes containing this compound is a crucial factor that governs their reactivity and potential applications. The interaction between the metal center and the ligand is influenced by both thermodynamic and kinetic factors. scispace.com Thermodynamic stability relates to the metal-ligand bond energies and is often quantified by the formation constant of the complex. scispace.com Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange or decomposition. scispace.com

Detailed experimental or computational studies specifically determining the stability constants or bond dissociation energies for metal complexes of this compound are not widely available in the public domain. However, general principles of coordination chemistry can provide insights. The nitrogen atom of the benzylamine acts as a Lewis base, donating its lone pair of electrons to the metal center. The strength of this M-N bond will depend on the nature of the metal ion (its size, charge, and electronic configuration) and the electronic properties of the ligand. The two electron-donating methyl groups on the aromatic ring of this compound are expected to increase the electron density on the nitrogen atom, potentially leading to stronger coordination to the metal center compared to the unsubstituted benzylamine.

Furthermore, in the case of cyclometalated complexes, the formation of the chelate ring significantly enhances the thermodynamic stability of the complex, an effect known as the chelate effect. The stability of these cyclometalated compounds is also influenced by the strength of the metal-carbon bond formed.

Applications in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on versatile molecular scaffolds that can be chemically modified to achieve desired biological activity. Benzylamine (B48309) derivatives, including 2,5-dimethylbenzylamine and the closely related N,N-Dimethylbenzylamine (DMBA), serve as critical intermediates in this process. atamanchemicals.comatamanchemicals.com They act as foundational structures for building more complex active pharmaceutical ingredients (APIs). atamanchemicals.com

Synthesis of Antihistamine Drugs (Relates to DMBA)

The synthesis of certain classes of antihistamine drugs involves intermediates derived from benzylamine structures. sincerechemicals.com Specifically, N,N-Dimethylbenzylamine (DMBA) is a known precursor in the synthesis of some antihistamines, where the dimethylamine (B145610) group is often a crucial component for the drug's bioactivity. atamanchemicals.com A related compound, 4-Amino-N,N-dimethylbenzylamine, is also identified as an important intermediate in the creation of antihistamines and other therapeutic agents. chemimpex.com These compounds are used to construct the core scaffolds of drugs that antagonize histamine (B1213489) receptors, providing relief from allergic reactions. rsc.orgnih.gov

Table 1: Benzylamine Derivatives in Pharmaceutical Synthesis

| Derivative/Related Compound | Role in Synthesis | Therapeutic Area/Application |

|---|---|---|

| N,N-Dimethylbenzylamine (DMBA) | Intermediate / Precursor | Antihistamines, CNS-active drugs. atamanchemicals.comsincerechemicals.com |

| 4-Amino-N,N-dimethylbenzylamine | Intermediate | Antihistamines, Dyes, Agrochemicals. chemimpex.com |

Development of Drug Molecules

The development of new drug molecules frequently employs benzylamine derivatives as starting points. N,N-Dimethylbenzylamine is recognized for its role as a precursor in the synthesis of various bioactive compounds, including those targeting the central nervous system. atamanchemicals.com Its utility as a foundational component allows researchers to design and synthesize novel molecules with potential therapeutic value. atamanchemicals.com The ability to modify the benzylamine structure enables the fine-tuning of pharmacological properties to optimize efficacy and selectivity for specific biological targets.

Applications in Agrochemical and Dye Production

The utility of benzylamine derivatives extends beyond pharmaceuticals into the agrochemical and dye industries. atamankimya.comatamankimya.com These compounds serve as versatile intermediates for producing a range of specialized chemicals.

Potential as Herbicide or Insecticide (via Derivatives like (2,5-Dimethylbenzyl)urea)

Derivatives of benzylamines have been investigated for their potential use in agriculture. atamanchemicals.com Specifically, urea-based compounds derived from these amines, such as (2,5-Dimethylbenzyl)urea, represent a class of molecules explored for agrochemical applications. uni.lu Urea derivatives are a known class of compounds with herbicidal activity, often acting by inhibiting key enzymes essential for plant growth. thepharmajournal.comepo.org The synthesis of such derivatives from precursors like this compound is a strategy used in the development of new herbicides and pesticides designed to protect crops. atamanchemicals.com

Use as a Reagent in Organic Synthesis

Facilitating Formation of Amides and Esters:No literature was found to support the use of this compound as a reagent to facilitate the formation of amides or esters.

Due to the absence of specific data for this compound in these contexts, the generation of the requested article cannot be completed.

Computational Chemistry and Spectroscopic Characterization

Computational Studies on Reactivity and Mechanism

Computational chemistry provides powerful tools to elucidate the underlying mechanisms of chemical reactions and predict the behavior of molecules. For derivatives of benzylamine (B48309), these studies have been crucial in understanding reactivity, particularly in the context of organometallic chemistry.

Density Functional Theory (DFT) has been extensively employed to model the reaction pathways of N,N-dimethylbenzylamine (a close structural analogue) in various metal-catalyzed reactions. These studies provide insight into C-H bond activation, a critical step in many synthetic transformations.

A joint computational and experimental study on the cyclometallation of dimethylbenzylamine (DMBA-H) with an Iridium complex, [IrCl2Cp*]2, utilized DFT to define a two-step C-H activation process. nih.gov The calculations, performed on the key intermediate [Ir(DMBA-H)(κ²-OAc)Cp]+, showed that the reaction begins with the displacement of a chelating base, which leads to an intermediate stabilized by internal hydrogen bonding. nih.gov This is followed by a facile C-H bond cleavage through a mechanism known as 'ambiphilic metal-ligand activation' (AMLA). nih.gov The accessibility of this pathway is governed by the coordinating strength of the base; weakly coordinating bases were found to promote C-H activation. nih.gov For instance, with triflate as the base, the calculated energy barrier for C-H activation was only 3.8 kcal mol⁻¹. nih.gov

Further DFT studies on related systems, such as the cyclopalladation of N,N-dimethylbenzylamine with palladium acetate, have also pointed to a concerted metalation-deprotonation (CMD) or AMLA mechanism. researchgate.net These theoretical models are essential for understanding how the electronic properties of the metal center and ligands influence reaction barriers and product selectivity in catalytic cycles. acs.orgpitt.edu In the context of epoxy resin curing, DFT simulations were used to compare the effectiveness of 1-dimethylbenzylamine as an accelerator, establishing that its reactivity is influenced by steric hindrance and the energy barriers at initiation, propagation, and termination steps. researchgate.net

| Study Subject | Computational Method | Key Findings |

| Cyclometallation of Dimethylbenzylamine with [IrCl2Cp*]2 | Density Functional Theory (DFT) | Defines a two-step C-H activation via an AMLA mechanism; the calculated activation barrier with a triflate base is 3.8 kcal mol⁻¹. nih.gov |

| Cyclopalladation of N,N-dimethylbenzylamine | Density Functional Theory (DFT) | Supports a Concerted Metalation-Deprotonation (CMD)/AMLA mechanism for C-H activation. researchgate.net |

| Epoxy Curing with 1-Dimethylbenzylamine | Density Functional Theory (DMol3 code) | Reaction rate is limited by geometric steric hindrance and higher energy barriers at multiple steps. researchgate.net |

The interaction between benzylamine derivatives and metal centers is fundamental to their role as ligands in organometallic chemistry. Computational modeling helps to characterize the nature and strength of these bonds.

In studies of rare-earth-metal complexes, N,N-dimethylbenzylamine has been shown to act as a versatile ligand. acs.org Upon reaction with bulky aryloxides, the hapticity of the N,N-dimethylbenzylamine ligand was observed to decrease from η⁴ to η². acs.org X-ray crystallography and supporting analysis of a Lanthanum complex revealed La–C(benzyl) and La–N bond distances of 2.602(2) Å and 2.664(2) Å, respectively. acs.org This change in coordination mode is attributed to the minimization of steric interactions. acs.org

The coordination is typically monodentate through the nitrogen atom, as seen in complexes of 2-chloro-N,N-dimethylbenzylamine with Molybdenum (Mo(CO)₆) and Tungsten (W(CO)₆). researchgate.net In these cases, the ligand replaces a single carbon monoxide molecule. researchgate.net DFT calculations on the Iridium-catalyzed cyclometallation also modeled the crucial metal-ligand interactions, identifying the [Ir(DMBA-H)(κ²-OAc)Cp]+ species as a key intermediate where the dimethylbenzylamine coordinates to the metal center. nih.gov The fundamental nature of these interactions has been explored using the parent benzylamine ligand with a silver ion (Ag⁺), where coordination to the amino nitrogen is thermodynamically favored over interaction with the aromatic ring. nih.gov

| Metal Complex | Ligand | Coordination Mode | Bond Distances (if available) |

| α-La(DMBA)₃ derivative | N,N-Dimethylbenzylamine | η² | La–C(benzyl): 2.602(2) Å, La–N: 2.664(2) Å acs.org |

| Mo(CO)₅(ligand) | 2-chloro-N,N-dimethylbenzylamine | Monodentate (N-bonded) | Not specified researchgate.net |

| W(CO)₅(ligand) | 2-chloro-N,N-dimethylbenzylamine | Monodentate (N-bonded) | Not specified researchgate.net |

| [Ir(DMBA-H)(base)Cp]+ | N,N-Dimethylbenzylamine | N-bonded chelate intermediate | Not specified nih.gov |

Conformational analysis and molecular dynamics (MD) are computational techniques used to study the dynamic behavior and accessible geometries of molecules. nih.gov These methods are critical for understanding how a molecule's shape influences its function, particularly for large biomolecules. researchgate.netnih.gov However, specific studies applying detailed conformational analysis or molecular dynamics simulations to 2,5-dimethylbenzylamine were not prominently featured in the surveyed literature.

Advanced Spectroscopic Characterization

Spectroscopy is an indispensable tool for the structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups of this compound and its derivatives.

¹H and ¹³C NMR spectroscopy are routinely used to characterize benzylamine derivatives and their metal complexes. The ¹H NMR spectrum of N,N-dimethylbenzylamine, a close analogue, typically shows the aromatic protons in the range of 7.2-7.8 ppm and the methyl protons as a singlet around 2.2-2.8 ppm. atamanchemicals.com

NMR is particularly powerful for studying metal-ligand interactions in solution. In a homoleptic lanthanum-dimethylbenzylamine complex, the ¹H NMR spectrum revealed a complex ABCDX splitting pattern for the phenyl protons. acs.org A significant upfield shift to 3.10 ppm was observed for the ortho proton closest to the metal center, which is indicative of a disruption of the aromatic system due to η² coordination of the phenyl ring to the lanthanum atom. acs.org The structure of metal complexes of 2-chloro-N,N-dimethylbenzylamine with molybdenum and tungsten were also confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net

| Compound/Complex | Nucleus | Observed Chemical Shifts (δ, ppm) | Key Feature |

| N,N-Dimethylbenzylamine | ¹H | Aromatic: ~7.2-7.8; N-Methyl: ~2.8 | Typical shifts for the free ligand. atamanchemicals.com |

| α-La(DMBA)₃ | ¹H | Ortho-H: 3.10; Other Aromatic: Complex ABCDX pattern | Upfield shift of ortho-H indicates η² coordination to the metal. acs.org |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The condensed-phase IR spectrum for this compound is available through the NIST Chemistry WebBook, compiled from the Coblentz Society's collection. nist.govnist.gov

For the related N,N-dimethylbenzylamine, characteristic IR peaks include the C-H stretching of the benzene (B151609) ring around 3000 cm⁻¹ and the C-N stretching vibration near 1200 cm⁻¹. atamanchemicals.com IR spectroscopy is also sensitive to changes in molecular structure upon metal coordination. For example, in studies of the parent molecule, benzylamine, coordination to an Ag⁺ ion induces a pronounced shift in the NH₂ wagging frequency, demonstrating how IR can be used to probe the strength of metal-ligand interactions. nih.gov The technique was also used to confirm the structures of various palladium and molybdenum-tungsten complexes of dimethylbenzylamine derivatives. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound |

| Aromatic C-H | Stretch | ~3000 | N,N-Dimethylbenzylamine atamanchemicals.com |

| C-N | Stretch | ~1200 | N,N-Dimethylbenzylamine atamanchemicals.com |

| NH₂ | Wagging | 1020 (Ag⁺ complexed), 807 (free) | Benzylamine nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. In the study of this compound, mass spectrometry provides insights into its molecular weight and fragmentation patterns under ionization. The molecular formula for this compound is C₉H₁₃N, with a monoisotopic mass of approximately 135.1048 Da uni.lu.

The fragmentation of this compound under electron impact ionization is expected to follow patterns characteristic of aromatic amines libretexts.orgmiamioh.edu. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight, which is an odd number, a common feature for molecules containing a single nitrogen atom libretexts.orgmiamioh.edu.

Key fragmentation pathways for benzylamines typically involve alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of the bond between the benzylic carbon and the aromatic ring. This can lead to the formation of a stable dimethyl-substituted tropylium ion or related aromatic fragments. Another common fragmentation is the loss of a hydrogen atom from the molecular ion, resulting in an [M-1]+ peak.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. These theoretical values provide a basis for identifying the compound in more advanced mass spectrometry techniques like ion mobility-mass spectrometry uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M]+ | 135.10425 | 126.5 |

| [M+H]+ | 136.11208 | 127.5 |

| [M+Na]+ | 158.09402 | 136.1 |

| [M+K]+ | 174.06796 | 133.9 |

| [M+NH₄]+ | 153.13862 | 149.6 |

| [M-H]- | 134.09752 | 131.3 |

This data is computationally predicted and provides a theoretical framework for experimental analysis.

X-ray Crystallography of Derivatives and Complexes

Studies on complexes of similar ligands, such as 2-chloro-N,N-dimethylbenzylamine with molybdenum hexacarbonyl (Mo(CO)₆) and tungsten hexacarbonyl (W(CO)₆), demonstrate how such amine ligands coordinate to metal centers. In these cases, the ligand acts in a monodentate fashion, coordinating through the nitrogen atom and displacing one carbonyl group from the metal complex researchgate.netiaea.org. This coordination behavior is fundamental to understanding the role of benzylamine derivatives in organometallic chemistry.

Furthermore, the crystal structure of a related compound, diaquahydrogen 2,5-dimethylbenzenesulphonate, has been determined, providing precise crystallographic data for the 2,5-dimethylphenyl moiety scispace.com. This compound crystallizes in the monoclinic crystal system with the space group P2₁ scispace.com. The detailed structural parameters from this analysis offer a reference for the conformation and packing of the 2,5-dimethyl-substituted benzene ring in a solid-state environment scispace.com.

Table 2: Crystallographic Data for Diaquahydrogen 2,5-dimethylbenzenesulphonate scispace.com

| Parameter | Value |

| Chemical Formula | C₈H₁₄O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.3783(4) |

| b (Å) | 8.2630(5) |

| c (Å) | 10.5891(7) |

| β (°) | 90.877(2) |

| Volume (ų) | 558.02(6) |

| Z | 2 |

| Temperature (K) | 200 |

This data pertains to a derivative containing the 2,5-dimethylphenyl group and is presented to illustrate the crystallographic characterization of related structures.

Biological and Environmental Research Aspects

Biological Activity and Pharmacological Potential (Studies often refer to N,N-Dimethylbenzylamine)

While research specifically targeting 2,5-Dimethylbenzylamine is limited, extensive studies on the closely related tertiary amine, N,N-Dimethylbenzylamine (DMBA), offer significant insights into its potential biological and pharmacological activities. The presence of the dimethylbenzylamine moiety is key to these interactions.

Interaction with Neurotransmitter Receptors and Enzymes

Research has indicated that N,N-Dimethylbenzylamine interacts with certain neurotransmitter receptors and enzymes, positioning it as a compound of interest in studies related to the central nervous system (CNS). atamanchemicals.com Its effects on neurotransmission have been a subject of investigation in the context of CNS drugs. atamanchemicals.com The neuropharmacology of structurally similar endogenous compounds, such as N,N-Dimethyltryptamine (DMT), a potent psychedelic, is well-documented. DMT interacts with a wide array of receptors, including serotonin (5-HT), dopamine, acetylcholine, and glutamate receptors, which are crucial for sensory perception and complex brain functions. nih.gov This suggests that the dimethylamino functional group can be a key pharmacophore for CNS activity. For instance, studies on DMT have shown it significantly lowers acetylcholine concentrations in the corpus striatum, likely by increasing its rate of release or turnover. nih.gov

Precursor in Synthesis of Biologically Active Compounds

The role of N,N-Dimethylbenzylamine as a precursor and intermediate in the synthesis of biologically active compounds is well-established, highlighting its value in drug development and the broader chemical industry. atamanchemicals.com It serves as a fundamental building block for a variety of nitrogen-containing compounds, including amides and imines. tandfonline.com Its applications are particularly notable in the pharmaceutical sector for the synthesis of antihistamines, where the dimethylamine (B145610) group is critical for the compound's bioactivity. atamanchemicals.com Furthermore, it is used as an intermediate for creating quaternary ammonium (B1175870) compounds, which have applications as corrosion inhibitors and biocides. nih.govresearchgate.net Benzylamine (B48309) derivatives, in general, are pivotal in producing a multitude of pharmaceuticals.

| Biologically Active Compound Class | Role of Benzylamine Precursor | Example Application |

| Antihistamines | Serves as a key synthetic intermediate. atamanchemicals.com | Therapeutic agents for allergy relief. |

| Quaternary Ammonium Compounds | Used as a starting material for synthesis. nih.govresearchgate.net | Biocides, corrosion inhibitors, phase transfer catalysts. nih.gov |

| Agrochemicals | Intermediate in the synthesis of various agrochemicals. atamanchemicals.com | Crop protection and enhancement. |

| Specialty Polymers and Resins | Used in production to enhance thermal stability and chemical resistance. | Coatings and adhesives industry. |

Anti-inflammatory Properties (Preliminary Studies)

Preliminary studies have suggested that N,N-Dimethylbenzylamine may possess anti-inflammatory properties, although further research is required for confirmation. atamanchemicals.com More concrete evidence of anti-inflammatory potential comes from studies of more complex molecules incorporating the N,N-dimethylbenzylamine structure. For example, research on palladium(II) complexes containing N,N-dimethylbenzylamine (dmba) as a ligand investigated their effects on the immune system. These complexes were found to induce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin-12 (IL-12). ijcrt.org In another area of research, novel xanthine derivatives containing benzylamine moieties were synthesized and evaluated for anti-inflammatory activity. One such derivative was identified as a potent anti-inflammatory agent in mouse models of carrageenan- and formalin-induced inflammation. tandfonline.com

Pharmacokinetic Studies (Absorption and Metabolism)

The study of how the body affects a chemical, known as pharmacokinetics, involves absorption, distribution, metabolism, and excretion. For N,N-Dimethylbenzylamine, animal models indicate that it is well-absorbed following oral administration. atamanchemicals.com However, its bioavailability is subject to first-pass metabolism, a phenomenon where the concentration of a drug is greatly reduced before it reaches systemic circulation. atamanchemicals.com

Metabolism: The primary site of metabolism for DMBA is the liver, where it is processed by cytochrome P450 enzymes. atamanchemicals.com A major metabolic pathway for related tertiary amines, such as N-ethyldibenzylamine and tribenzylamine, is dealkylation, which involves the removal of an alkyl group. nih.gov This process can result in the formation of various metabolites. nih.gov For N,N-Dimethylbenzylamine, metabolism can lead to the formation of benzaldehyde and dimethylamine or formaldehyde and N-methylbenzylamine. atamankimya.com

Excretion: The elimination of N,N-Dimethylbenzylamine and its metabolites from the body occurs mainly through urine, with a smaller portion being excreted in the feces. atamanchemicals.com

| Pharmacokinetic Parameter | Description for N,N-Dimethylbenzylamine (DMBA) |

| Absorption | Well-absorbed after oral administration in animal models. atamanchemicals.com |

| Metabolism | Occurs in the liver via cytochrome P450 enzymes; subject to first-pass effect. atamanchemicals.com Major pathways include dealkylation. nih.gov |

| Metabolites | Can include benzaldehyde, dimethylamine, formaldehyde, and N-methylbenzylamine. atamankimya.com |

| Excretion | Primarily excreted in the urine, with a small fraction in the feces. atamanchemicals.com |

Application in Proteomics Research

This compound is classified as a biochemical for use in proteomics research. chemicalbook.com Proteomics is the large-scale study of proteins, and chemical reagents are often essential for these analyses. While the specific application of this compound is not detailed in available literature, the use of related N,N-dimethyl labeling reagents is a common technique in quantitative proteomics. For instance, N,N-dimethyl leucine tags are used to label peptides from different samples, allowing for their relative quantification in a mass spectrometer. This suggests that the dimethylamino functional group is valuable for derivatizing biomolecules for analysis.

Environmental Fate and Impact

The release of chemical compounds into the environment necessitates an understanding of their persistence, degradation, and potential toxicity.

Environmental Fate: Benzylamines, as a class, are generally expected to biodegrade. However, the fate of specific compounds like N,N-Dimethylbenzylamine in engineered systems such as wastewater treatment plants is complex. Studies have shown that during disinfection with chlorine or chloramines, benzylamines degrade. atamankimya.com The primary degradation pathway involves the formation of an organic chloramine, which then eliminates hydrochloric acid to form an imine. This imine subsequently hydrolyzes to yield an aldehyde and a lower-order amine. atamankimya.com For N,N-Dimethylbenzylamine, this process can lead to the formation of concerning by-products. During chloramination, it can produce N-Nitrosodimethylamine (NDMA) with a significant molar yield, which is of high toxicological concern. atamankimya.com

Ecotoxicity: There are concerns regarding the potential toxicity of N,N-Dimethylbenzylamine to aquatic life, particularly at high concentrations. atamanchemicals.com Safety data indicates that it may be harmful to aquatic organisms and could cause long-term adverse effects in the aquatic environment. Therefore, release into waterways and soil should be avoided. atamanchemicals.com

Biodegradation Studies

For the broader class of xylidines (dimethylanilines), one study indicated that they are easily to moderately degraded in the presence of river and sea water inoculum. nih.gov However, another study reported a 5-day Biochemical Oxygen Demand (BOD) of zero for xylidine using a sewage seed, suggesting that its biodegradability can be highly dependent on the specific isomer and the microbial consortia present. nih.gov Given that this compound is a substituted benzylamine, it is plausible that its biodegradation, if it occurs, would follow a pathway involving the oxidation of the aminomethyl group to an aldehyde and then a carboxylic acid, ultimately leading to the breakdown of the aromatic ring.

Persistence and Bioaccumulation Potential

There is no specific experimental data available on the persistence and bioaccumulation of this compound. fishersci.com The potential for persistence of aromatic compounds in the environment is often linked to their interaction with soil and sediment. Aromatic amines are known to bind strongly to humus and organic matter in soils due to the reactivity of the amino group, which could decrease their mobility but increase their persistence. nih.govnih.gov

The bioaccumulation potential of organic compounds is often predicted using the octanol-water partition coefficient (Log Kow). While a measured Log Kow for this compound is not available, estimations for xylidine isomers are in the range of 1.8-2.2, suggesting a moderate potential for bioaccumulation. nih.gov However, the ability of an organism to metabolize a compound significantly influences its actual bioaccumulation. nih.gov Polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds accumulate in marine organisms, generally partitioning into lipid-rich tissues. nih.govresearchgate.net Fish, for instance, can accumulate PAHs, with the highest levels of parent compounds and their metabolites found in the liver and bile. nih.gov Without specific studies, the bioaccumulation potential of this compound remains speculative.

Table 1: Predicted Environmental Fate of Related Aromatic Amines

| Compound Class | Expected Mobility in Soil | Bioaccumulation Potential | Key Influencing Factors |

|---|---|---|---|

| Xylidines (isomers of dimethylaniline) | Moderate mobility, but strong binding to organic matter can reduce it. nih.gov | Moderate, based on estimated Log Kow values. nih.gov | Soil organic content, microbial activity. nih.gov |

| Aromatic Amines (general) | Generally low due to strong adsorption to soil. nih.gov | Variable; dependent on specific structure and metabolic capacity of organisms. nih.gov | Lipid content of organisms, exposure concentration. nih.gov |

Ecotoxicity to Aquatic Organisms

Direct ecotoxicity data for this compound (CAS 93-48-1) is largely absent from public databases. fishersci.comaksci.com However, information on the toxicity of xylidine isomers provides a basis for estimating its potential impact. The target organs for xylidine isomers in toxicity studies include the blood, spleen, liver, and kidneys. publisso.de A safety data sheet for the related compound N,N-Dimethylbenzylamine indicates it is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. uiuc.edu Amines, in general, can be toxic to animals and aquatic life. bellona.org

Table 2: Acute Toxicity Data for a Related Xylidine Isomer

| Compound | Species | Exposure Duration | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| 2,4-Dimethylaniline (2,4-DMA) | Rat (oral) | N/A | LD50 | 1259 mg/kg bw | industrialchemicals.gov.au |

Note: This data is for an isomer of xylidine, not this compound, and is provided for comparative purposes.

Environmental Impact Assessment in Industrial Settings

An Environmental Impact Assessment (EIA) is a systematic process used to predict and evaluate the environmental consequences of a proposed industrial project. diplomatacomercial.com For a facility producing or using this compound, an EIA would consider several potential impacts. The production of amines can lead to air pollution through the release of volatile organic compounds (VOCs) and water pollution from wastewater containing residual chemicals. diplomatacomercial.comieaghg.org

The EIA process would involve:

Identifying potential emissions: This includes emissions to the air from reactors and storage tanks, and discharges to water from cleaning and processing. bellona.org

Assessing waste generation: The synthesis of specialty amines can generate significant waste streams that require proper management. diplomatacomercial.com

Evaluating potential for accidental releases: The EIA would assess the risks of spills and leaks and the adequacy of containment measures. bellona.org

Developing mitigation measures: This includes installing air pollution control devices, implementing robust wastewater treatment systems, and establishing comprehensive waste management plans. diplomatacomercial.com

Sustainable Chemistry and Waste Management

Green Chemistry Principles in Production

The synthesis of amines is a key focus area for the application of green chemistry principles to create more sustainable industrial processes. rsc.orgbenthamdirect.com Traditional methods for amine synthesis, such as the Gabriel synthesis or certain reductive alkylation processes, often suffer from low atom economy and generate stoichiometric amounts of waste. rsc.org

Green chemistry approaches applicable to the production of this compound and other specialty amines include:

Catalysis: Utilizing catalytic processes, including biocatalysis with enzymes like transaminases, can lead to more efficient and selective reactions, reducing waste and energy consumption. acs.orggctlc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org

Use of Renewable Feedstocks: Exploring pathways to synthesize amines from biomass-derived precursors rather than petroleum-based starting materials. rsc.org

Safer Solvents: Reducing or eliminating the use of hazardous solvents in favor of greener alternatives like water or solvent-free reaction conditions. acs.org

By integrating these principles, the environmental footprint of amine production can be significantly reduced. rsc.orgbasf.com

Waste Management and Disposal Methods

The proper management and disposal of waste containing this compound are crucial to prevent environmental contamination. As a chemical classified as corrosive and potentially harmful, its waste is considered hazardous. fishersci.comuiuc.edu

Recommended waste management practices for amine compounds include:

Segregation and Storage: Amine waste should be kept separate from other chemical wastes, particularly acids and oxidizing agents, to prevent hazardous reactions. It must be stored in clearly labeled, compatible, and tightly sealed containers in a cool, well-ventilated area. collectandrecycle.com

Treatment and Disposal: Disposal should not occur via drains or sewers. collectandrecycle.com The appropriate method is to engage a licensed hazardous waste disposal company. collectandrecycle.com Treatment methods for industrial amine wastes can be categorized as:

Physical treatments: Methods like filtration or polymerization. researchgate.net

Chemical treatments: Neutralization with acid solvents. researchgate.net

Biological treatments: Utilizing aerobic or anaerobic degradation by microorganisms. researchgate.netjeiletters.org

Incineration: Burning the combustible material in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for organic amines. uiuc.edu

Compliance with all local, regional, and national hazardous waste regulations is mandatory to ensure safe and environmentally responsible disposal. fishersci.com

Future Research Directions and Challenges

Exploration of Novel Derivatives and Their Unique Applications

A primary focus of future research is the synthesis of novel derivatives of 2,5-Dimethylbenzylamine to explore new chemical spaces and discover unique applications. The benzylamine (B48309) scaffold is a versatile starting point for creating compounds with significant biological activity. researchgate.netopenmedicinalchemistryjournal.com By modifying the core structure, researchers aim to develop molecules with enhanced potency and selectivity for various industrial and pharmaceutical targets.

Research has demonstrated that substituted benzylamine derivatives can exhibit a range of biological effects, including antibacterial, antifungal, and anticancer properties. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net For instance, studies on other substituted benzylamines have yielded compounds with significant anti-mycobacterium tuberculosis activity. openmedicinalchemistryjournal.comresearchgate.net Halogenated benzylamine derivatives, in particular, have been synthesized and evaluated, showing activity against the Mtb H37RV strain. openmedicinalchemistryjournal.com Similarly, bis-8-hydroxyquinoline substituted benzylamines have shown potent pro-apoptotic activity in cancer cell lines. researchgate.net

Future work will likely involve:

Systematic Structural Modifications: Introducing a variety of functional groups at different positions on the benzyl (B1604629) ring and the amine nitrogen to create a library of novel compounds.

High-Throughput Screening: Testing these new derivatives against a wide range of biological targets, including enzymes, receptors, and microbial strains, to identify lead compounds for drug discovery and agrochemical development.

Material Science Applications: Investigating the use of this compound derivatives as catalysts or building blocks in polymer chemistry, similar to how N,N-Dimethylbenzylamine is used in the production of polyurethane foams and epoxy resins. wikipedia.orgatamankimya.com

| Derivative Class | Potential Application | Key Research Findings | Citation |

|---|---|---|---|

| Halogenated Benzylamines | Antituberculosis Agents | Compounds showed activity against Mycobacterium tuberculosis (Mtb) H37RV strain at concentrations between 20 and 28 µM. | openmedicinalchemistryjournal.comresearchgate.net |

| Bis-8-hydroxyquinoline Substituted Benzylamines | Anticancer Agents | Demonstrated potent pro-apoptotic activity in KB3 cancer cells, with CC50 values as low as 1.3 nM. | researchgate.net |

| Pyrimido[4,5-c]quinoline Derivatives | Antiviral Agents | Analogs act as CSNK2A inhibitors, showing potential antiviral activity. | mdpi.com |

| Substituted Aryl Benzylamines | Prostate Cancer Therapeutics | Act as potent and selective inhibitors of the 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) enzyme, with IC50 values around 75 nM. | nih.govresearchgate.net |

Advancements in Green Synthesis Methodologies

A significant challenge in chemical manufacturing is the development of sustainable and environmentally friendly processes. Future research on this compound will heavily focus on "green chemistry" principles to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. atamanchemicals.com

Current industrial synthesis of similar amines often involves methods that can be improved in terms of environmental impact. chemicalbook.compatsnap.com Key areas for advancement include:

Biocatalysis: The use of enzymes to catalyze the synthesis of benzylamines is a promising green alternative. researchgate.net Enzymes like transaminases and imine reductases can offer high selectivity and operate under mild reaction conditions, reducing energy use and by-product formation. researchgate.net The engineering of enzymes such as the β-subunit of tryptophan synthase is also being explored for creating complex amino acids from amine nucleophiles. nih.gov

Heterogeneous Catalysis: Developing robust and recyclable solid catalysts can simplify purification processes and reduce chemical waste. Research into commercially available heterogeneous nickel catalysts for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources represents a step in this direction. acs.org This "borrowing hydrogen" methodology is an attractive approach for the direct synthesis of primary benzylamines from alcohols. acs.org

Use of Greener Solvents and Reagents: The exploration of reactions in water or other environmentally benign solvents, and the use of less toxic reagents, are central to green synthesis. For instance, replacing traditional alkylating agents with greener alternatives or developing solvent-free reaction conditions are important research goals.

| Methodology | Description | Advantages | Citation |

|---|---|---|---|

| Biocatalytic Reductive Amination | Use of enzymes like transaminases (e.g., Pp-SpuC from Pseudomonas putida) to convert ketones to amines. | High selectivity, mild reaction conditions (30°C, aqueous media), reduces environmental impact. | researchgate.net |

| Heterogeneous Ni Catalysis | Direct coupling of benzyl alcohols with ammonia sources (e.g., (NH4)2CO3) using catalysts like Ni/Al2O3–SiO2. | Utilizes commercially available catalysts, avoids gaseous ammonia, and can be used in continuous flow setups. | acs.org |

| Engineered Enzyme Synthesis | Directed evolution of enzymes like tryptophan synthase (TrpB) to improve activity with diverse amine nucleophiles for producing non-canonical amino acids. | Creates a valuable new enzyme for the biocatalytic toolbox, allowing for the synthesis of complex, densely functionalized molecules. | nih.gov |

Addressing Environmental Risks and Regulatory Compliance

The successful translation of this compound and its derivatives from the laboratory to industrial or pharmaceutical applications requires a thorough assessment of their environmental impact and adherence to regulatory standards. atamanchemicals.com As with any chemical, potential risks to human health and ecosystems must be carefully evaluated.

Key challenges and future research directions include:

Environmental Fate and Ecotoxicity: Studies are needed to determine how this compound behaves in the environment. This includes its persistence in soil and water, its potential for bioaccumulation, and its toxicity to aquatic organisms and other non-target species. atamanchemicals.comscbt.com Aromatic amines as a class can be of environmental concern, and data specific to this compound is needed. scbt.com

Toxicological Profiling: A comprehensive toxicological profile for this compound is required. While data exists for related compounds like N,N-Dimethylbenzylamine, which is known to be corrosive and slightly toxic, specific data for the 2,5-dimethyl isomer is necessary. wikipedia.orgatamankimya.comnih.gov This involves assessing acute and chronic toxicity, as well as potential genotoxicity.

Regulatory Registration: For any commercial application, such as in pesticides or industrial preservatives, the compound must be registered with regulatory bodies like the Environmental Protection Agency (EPA) in the United States. epa.gov This process requires a complete set of health and environmental effects data to demonstrate that the chemical can be used without posing unreasonable risks. epa.gov

Development of Safe Handling Practices: Establishing clear guidelines for the safe handling, storage, and disposal of this compound is essential to protect workers and prevent environmental contamination. atamanchemicals.comscbt.com This includes defining appropriate personal protective equipment and emergency procedures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dimethylbenzylamine in laboratory settings?

- Methodology : A common approach involves reductive amination of 2,5-dimethylbenzaldehyde using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Alternatively, nucleophilic substitution of 2,5-dimethylbenzyl halides with ammonia can be employed.

- Key Parameters : Reaction temperatures typically range between 80–120°C, with catalytic amounts of amines or acids to enhance yield. Post-synthesis purification via distillation (boiling point: ~222.9°C at 760 mmHg) or recrystallization is critical to achieve high purity (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Gas Chromatography (GC) : Used to assess purity (>98% as per industrial standards) and detect volatile impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.2 ppm for methyl groups, δ ~3.7 ppm for benzylic CH₂NH₂) and ¹³C NMR confirm structural integrity .

- Refractometry : Refractive index (1.535–1.538) serves as a quick purity indicator .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Handling Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential vapor release (flash point: ~92.3°C) .

- Store in airtight containers away from oxidizers and acids.

Advanced Research Questions

Q. How does this compound function as a catalyst in epoxy resin synthesis?

- Mechanistic Insight : In Kraft lignin-based epoxy resin preparation, this compound acts as a base catalyst, facilitating the ring-opening polymerization of epichlorohydrin with lignin derivatives. Optimal conditions include 80°C and 5-hour reaction times .

- Experimental Design :

| Parameter | Value/Range |

|---|---|

| Catalyst concentration | 1–5 wt% of total reactants |

| Temperature | 70–90°C |

| Reaction time | 4–6 hours |

| Yield | 85–92% (depends on cellulose filler) |

Q. What are the implications of using this compound in binary/ternary solvent systems?

- Physicochemical Interactions : In mixtures with dimethylacetamide and dichloromethane, this compound alters viscosity and refractive indices non-linearly. For example:

| Solvent System | Refractive Index (25°C) | Viscosity (mPa·s) |

|---|---|---|

| Pure this compound | 1.537 | 1.8 |

| 50% Dichloromethane | 1.452 | 1.2 |

- Methodological Note : Use density meters and viscometers calibrated at 25°C for reproducibility. Solvent selection impacts reaction kinetics in catalytic applications .

Q. How can computational modeling predict the environmental persistence of this compound?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。